N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydroxy and methyl groups via selective functionalization.
- Coupling reactions to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles or electrophiles for substitution reactions (e.g., halides, amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide might include other spirocyclic compounds or those with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H35NO5 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetamide |
InChI |
InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1 |
InChI Key |
TWMHSKGSLXMEKL-HRAATJIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Canonical SMILES |
CCC(C)C(CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.